

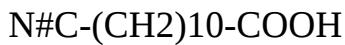
An In-depth Technical Guide to the Thermodynamic Properties of 11-Cyanoundecanoic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *11-Cyanoundecanoic acid*

Cat. No.: *B1618329*


[Get Quote](#)

This guide provides a comprehensive overview of the known thermodynamic properties of **11-cyanoundecanoic acid** (11-CUA), a molecule of significant interest in the synthesis of polyamides and other specialty chemicals.^[1] This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the material's physical behavior for process design, formulation, and quality control. We will delve into the available experimental data, outline detailed methodologies for its determination, and provide insights into the causality behind these experimental choices.

Introduction to 11-Cyanoundecanoic Acid

11-Cyanoundecanoic acid, with the chemical formula $C_{12}H_{21}NO_2$, is a bifunctional molecule containing both a carboxylic acid and a nitrile group. This unique structure imparts specific chemical reactivity and physical properties that are crucial for its application as a monomer. The purity of 11-CUA is paramount for producing high-quality polymers, making a thorough understanding of its thermodynamic properties essential for developing efficient purification processes like crystallization.^[1]

Molecular Structure:

[Click to download full resolution via product page](#)

Caption: Chemical structure of **11-Cyanoundecanoic acid**.

Core Thermodynamic Properties

A critical aspect of working with any chemical compound is understanding its fundamental thermodynamic parameters. These values are indispensable for predicting the material's behavior under different process conditions, such as heating, cooling, and dissolution.

Summary of Thermodynamic Data

The experimentally determined and predicted thermodynamic properties of **11-cyanoundecanoic acid** are summarized in the table below. It is important to note that while some properties have been experimentally verified, others are based on computational predictions and should be used with an appropriate degree of caution.

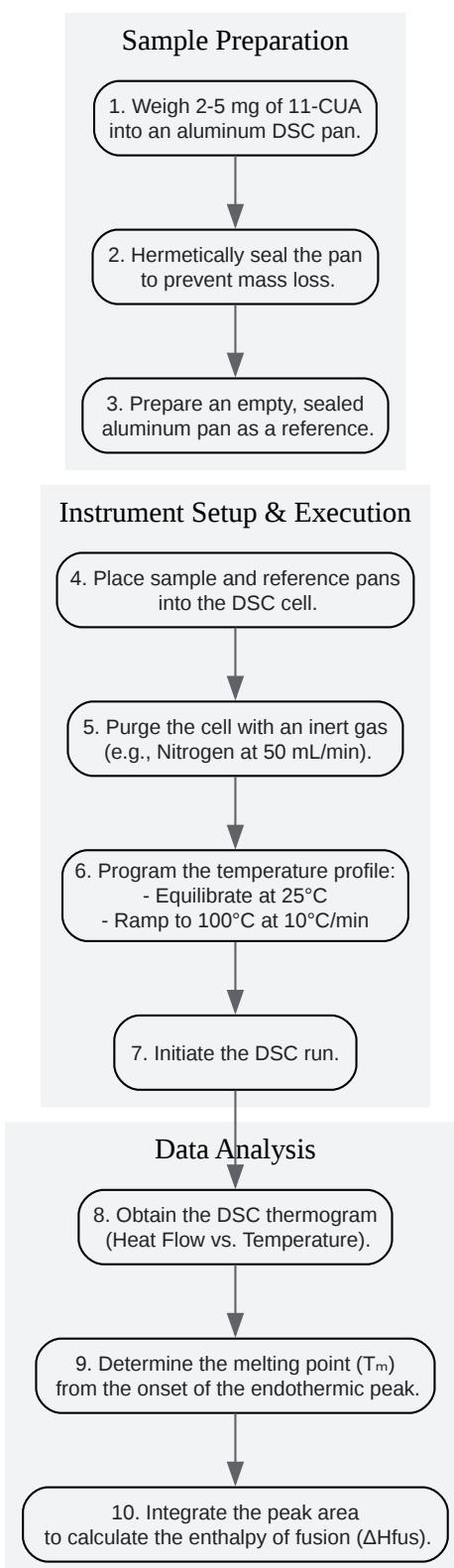
Property	Value	Method	Source
Melting Point (T_m)	329.85 K (56.7 °C)	Differential Scanning Calorimetry (DSC)	--INVALID-LINK--[1]
Enthalpy of Fusion (ΔH_{fus})	38.33 kJ/mol	Differential Scanning Calorimetry (DSC)	--INVALID-LINK--[1]
Boiling Point (T_b)	381.7 °C at 760 mmHg	Predicted	--INVALID-LINK--[1]
Molecular Weight	211.30 g/mol	---	--INVALID-LINK--
CAS Number	5810-18-4	---	--INVALID-LINK--

Note: Experimental data for heat capacity (C_p), enthalpy of combustion (ΔH_{comb}), and standard enthalpy of formation (ΔH_f°) for **11-cyanoundecanoic acid** are not readily available in the reviewed literature.

Solubility Profile

The solubility of 11-CUA has been experimentally determined in several solvents at various temperatures. This data is crucial for designing crystallization processes for purification. The solubility increases with temperature in all tested solvents, with the highest solubility observed in cyclohexane, followed by n-hexane, and significantly lower solubility in water.[\[1\]](#)

The experimental mole fraction solubility (x_1) of 11-CUA in different solvents at various temperatures is presented in the original research article by Wang et al. (2011). The van't Hoff plot from this study illustrates the temperature dependence of solubility.[\[1\]](#)


Experimental Methodologies for Thermodynamic Characterization

To ensure scientific integrity, the protocols for determining these thermodynamic properties must be robust and self-validating. This section provides detailed, step-by-step methodologies for the key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

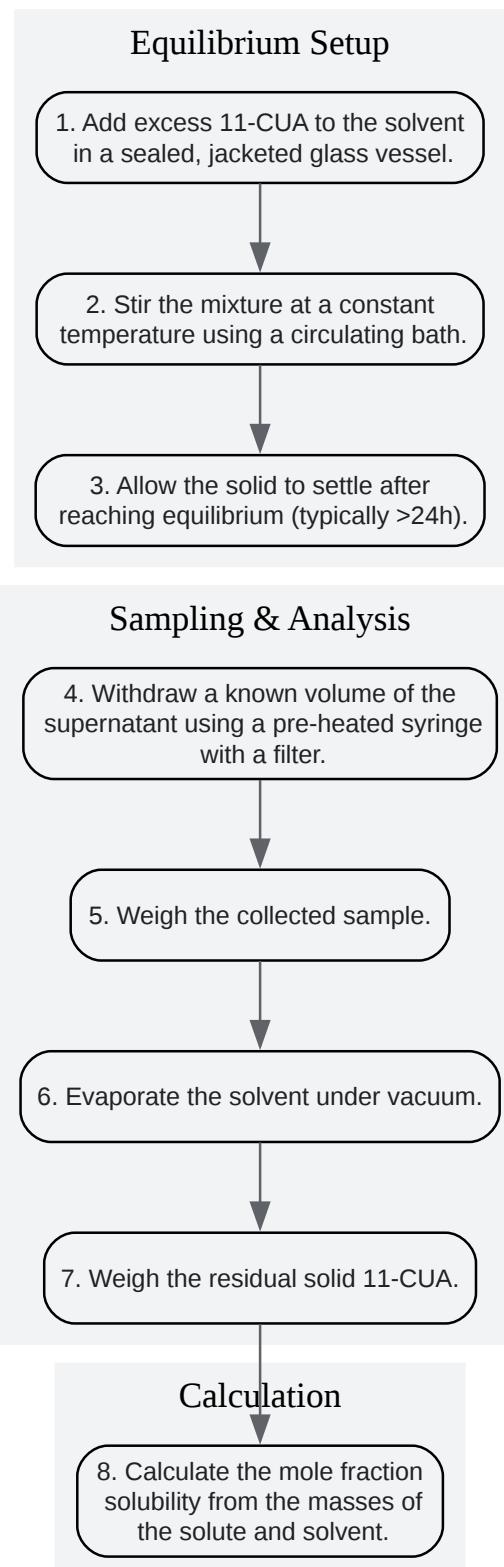
Expertise & Experience: DSC is a cornerstone technique for thermal analysis, providing precise measurements of heat flow into or out of a sample as a function of temperature or time.[\[2\]](#) For a crystalline solid like 11-CUA, DSC allows for the accurate determination of the melting point (the temperature at which the phase transition from solid to liquid occurs) and the enthalpy of fusion (the amount of energy required for this transition).

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for DSC analysis of **11-Cyanoundecanoic acid**.

Step-by-Step Protocol:


- Sample Preparation:
 - Accurately weigh 2-5 mg of high-purity **11-cyanoundecanoic acid** into a clean aluminum DSC pan. The small sample size ensures thermal equilibrium and minimizes temperature gradients within the sample.
 - Hermetically seal the pan using a sample press. This is critical to prevent any mass loss due to sublimation or decomposition during heating.
 - Prepare an identical empty aluminum pan, hermetically sealed, to be used as a reference. This allows for the subtraction of the heat capacity of the pan and provides a stable baseline.
- Instrument Setup and Execution:
 - Place the sample and reference pans in their respective positions within the DSC cell.
 - Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min). This prevents oxidative degradation of the sample at elevated temperatures.
 - Program the instrument with the desired temperature profile. A typical profile would be to equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C) and then ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 100°C).
 - Initiate the experiment. The instrument will record the differential heat flow between the sample and the reference as a function of temperature.
- Data Analysis:
 - The output is a DSC thermogram, a plot of heat flow versus temperature.
 - The melting point (T_m) is determined as the onset temperature of the endothermic peak corresponding to the melting transition.

- The enthalpy of fusion (ΔH_{fus}) is calculated by integrating the area of the melting peak. The instrument software performs this calculation, often after a baseline correction.

Static Analytical Method for Solubility Determination

Expertise & Experience: The static analytical method is a classical and reliable technique for determining the equilibrium solubility of a solid in a liquid at a given temperature.^[1] It involves allowing a saturated solution to reach equilibrium, followed by the quantitative analysis of the solute concentration in the liquid phase.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of 11-CUA.

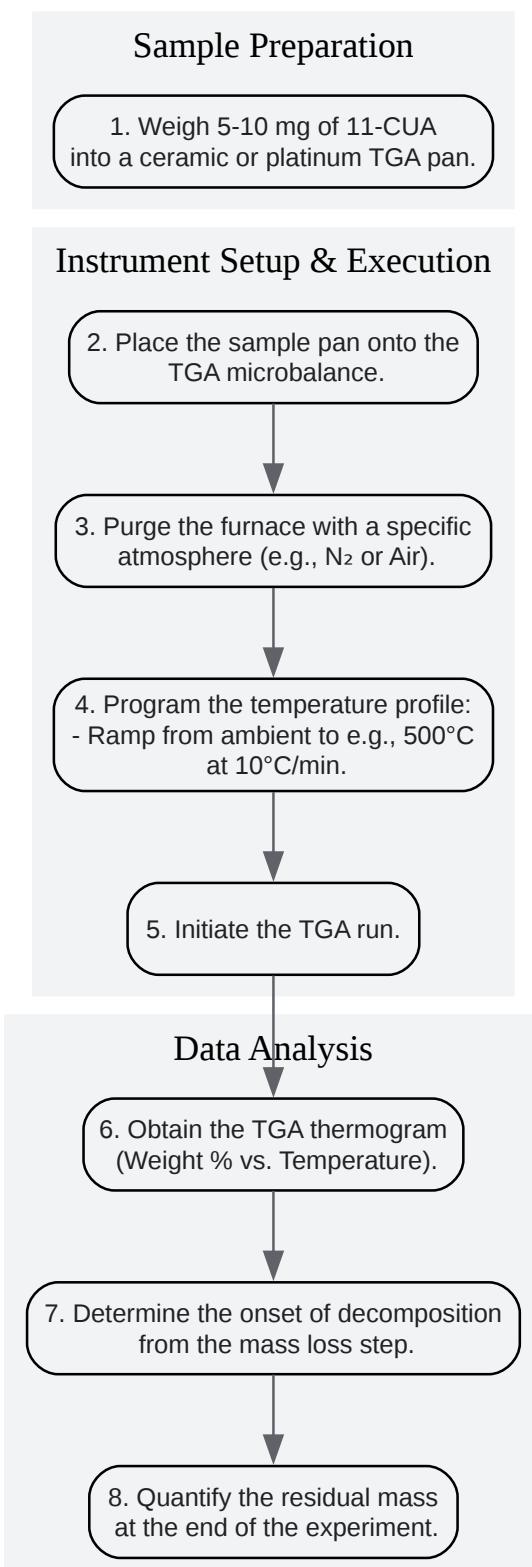
Step-by-Step Protocol:

• Equilibrium Establishment:

- An excess amount of solid **11-cyanoundecanoic acid** is added to a known mass of the chosen solvent (e.g., cyclohexane, n-hexane, or water) in a sealed, jacketed glass vessel. The use of excess solid ensures that the solution becomes saturated.
- The vessel is maintained at a constant temperature using a circulating water bath. The mixture is continuously stirred to facilitate the dissolution process and ensure the system reaches equilibrium.
- The system is allowed to equilibrate for a sufficient period (e.g., 24-48 hours), after which stirring is stopped, and the undissolved solid is allowed to settle.

• Sampling and Analysis:

- A sample of the clear supernatant is carefully withdrawn using a pre-heated syringe fitted with a filter (e.g., a 0.45 μm PTFE filter). Pre-heating the syringe prevents the precipitation of the solute due to a temperature drop during sampling.
- The collected sample is accurately weighed.
- The solvent is then removed from the sample, typically by evaporation under reduced pressure.
- The remaining solid, which is the dissolved 11-CUA, is weighed.


• Calculation:

- The mass of the solvent in the sample is determined by subtracting the mass of the solute from the total mass of the sample.
- The mole fraction solubility (x_1) is then calculated using the masses and molecular weights of the solute (11-CUA) and the solvent.

Thermogravimetric Analysis (TGA) for Thermal Stability

Expertise & Experience: While no specific TGA data for 11-CUA was found in the initial literature search, this technique is crucial for assessing the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This information is vital for determining the decomposition temperature and identifying any potential thermal degradation during processing.

Conceptual Workflow:

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for TGA analysis of 11-CUA.

Step-by-Step Protocol:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **11-cyanoundecanoic acid** into a tared TGA pan (typically ceramic or platinum).
- Instrument Setup and Execution:
 - Place the sample pan onto the sensitive microbalance within the TGA furnace.
 - Purge the system with the desired gas (e.g., nitrogen for an inert atmosphere or air for an oxidative atmosphere) at a controlled flow rate.
 - Program the instrument to heat the sample at a constant rate (e.g., 10 or 20°C/min) over a specified temperature range (e.g., from ambient to 500°C).
 - Start the experiment. The instrument will continuously record the sample's mass as the temperature increases.
- Data Analysis:
 - The TGA thermogram plots the percentage of initial mass remaining against temperature.
 - The onset temperature of decomposition is identified as the temperature at which significant mass loss begins. This provides an upper limit for the thermal stability of the compound.
 - The derivative of the TGA curve (DTG curve) can also be plotted to show the rate of mass loss and help identify distinct decomposition steps.

Conclusion

This technical guide has consolidated the available thermodynamic data for **11-cyanoundecanoic acid** and provided detailed, field-proven methodologies for its experimental determination. The provided melting point, enthalpy of fusion, and solubility data are essential for the rational design of purification and processing protocols. While data on other thermodynamic properties such as heat capacity and enthalpy of formation are currently

lacking in the public domain, the experimental frameworks outlined herein provide a clear path for their future determination. For professionals in research and drug development, a thorough understanding and application of these principles are fundamental to ensuring the quality and efficiency of processes involving **11-cyanoundecanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. libjournals.unca.edu [libjournals.unca.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of 11-Cyanoundecanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618329#thermodynamic-properties-of-11-cyanoundecanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com